molecular formula C15H8N2O3 B606536 CCDC919159 CAS No. 1293385-30-4

CCDC919159

Cat. No. B606536
M. Wt: 264.24
InChI Key: PXJISQQOLRNGGL-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCDC919159 is an indigoid anti-tuberculosis agent, as well as an antimicrobial.

Scientific Research Applications

Precision Medicine and Genomic Data

The National Cancer Institute Genomic Data Commons (GDC) demonstrates a significant application of data like CCDC919159 in precision medicine. GDC stores and shares genomic and clinical data from cancer patients, aiding in understanding malignant processes and the relationship between tumor genomic profiles and treatment response. This data democratization fosters precision medicine approaches in cancer diagnosis and treatment (Jensen, Ferretti, Grossman, & Staudt, 2017).

Crystallography and Drug Development

The Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC), records data related to organic and metal-organic crystal structures. This database is crucial for research in structural chemistry, materials science, and life sciences, including drug discovery and development. It provides a historical archive of small-molecule crystallography, essential for understanding chemical structures and their applications (Groom & Allen, 2014).

Data-Driven Approaches in Cancer Research

The NCI GDC also exemplifies the use of CCDC919159-like data in cancer research. It provides a repository of uniformly processed genomic data, supporting data sharing and collaborative analysis. This initiative helps in the advancement of precision medicine by allowing researchers to access and analyze large-scale genomic and clinical data (Zhang et al., 2019).

Informatics in Cancer Research

The GDC's role in developing biomedical data commons is another application area. It combines data storage with computing infrastructure and web services, thereby facilitating the development of new applications and systems in cancer research (Wilson et al., 2017).

High-Throughput Data Processing

CSD's contribution to high-throughput prediction of the 3-D structure of small molecules showcases another application. It supports research in chemoinformatics and drug discovery, enabling scientists to predict and understand molecular structures and their interactions (Groom, 2011).

properties

CAS RN

1293385-30-4

Product Name

CCDC919159

Molecular Formula

C15H8N2O3

Molecular Weight

264.24

IUPAC Name

(Z)-4-(3-oxoindolin-2-ylidene)benzo[c]isoxazol-5(4H)-one

InChI

InChI=1S/C15H8N2O3/c18-12-6-5-11-9(7-20-17-11)13(12)14-15(19)8-3-1-2-4-10(8)16-14/h1-7,16H/b14-13-

InChI Key

PXJISQQOLRNGGL-YPKPFQOOSA-N

SMILES

O=C(C1=C(N/2)C=CC=C1)C2=C3C(C=CC4=NOC=C4\3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CCDC-919159;  CCDC 919159;  CCDC919159

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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